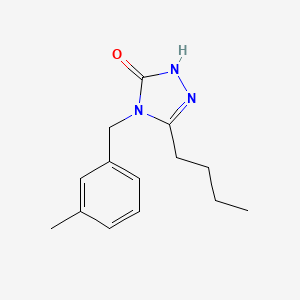![molecular formula C23H29N3O2 B3817350 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone](/img/structure/B3817350.png)
3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone
説明
3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of piperazinone derivatives and has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and analgesic effects.
作用機序
The exact mechanism of action of 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone is not fully understood. However, studies have suggested that 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone may exert its biological effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways. 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone has also been shown to interact with various receptors, such as the dopamine D2 receptor and the sigma-1 receptor, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor properties, 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone has also been shown to have analgesic effects. Studies have demonstrated that 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone can reduce pain sensitivity in animal models, making it a potential candidate for the development of analgesic drugs.
実験室実験の利点と制限
One of the main advantages of 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone is its relatively simple synthesis method, which makes it an attractive target for further investigation. However, one of the limitations of 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings. Additionally, the exact mechanism of action of 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone is not fully understood, which may make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research of 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone. One area of interest is the development of 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone as a potential therapeutic agent for inflammatory diseases and cancer. Further studies are needed to elucidate the exact mechanism of action of 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone and to optimize its pharmacological properties. Additionally, the development of novel formulations of 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone that improve its solubility and bioavailability may expand its potential applications. Finally, the use of 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone as a tool to study the biological pathways that it modulates may provide valuable insights into the pathogenesis of various diseases.
科学的研究の応用
3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is the development of 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone as an anti-inflammatory agent. Studies have shown that 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone can inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. This makes 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone has also been shown to have antitumor effects. Studies have demonstrated that 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs.
特性
IUPAC Name |
3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-(naphthalen-2-ylmethyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-17-8-11-25(12-9-17)22(27)15-21-23(28)24-10-13-26(21)16-18-6-7-19-4-2-3-5-20(19)14-18/h2-7,14,17,21H,8-13,15-16H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRPKFCFEYRFOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC2C(=O)NCCN2CC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole](/img/structure/B3817268.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B3817275.png)
![N-methyl-1-(piperidin-3-ylmethyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3817291.png)
![{[1-(1-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl}amine trifluoroacetate](/img/structure/B3817300.png)

![1-(4-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B3817310.png)
![N-[(1-ethyl-3-piperidinyl)methyl]-N'-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B3817327.png)

![N~2~-[2-(dimethylamino)ethyl]-N~5~-(3-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxamide](/img/structure/B3817338.png)
![N-[(1-{[(2-phenylethyl)amino]carbonyl}-3-piperidinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B3817359.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-({[(5-methyl-3-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3817365.png)
![1-{3-[3-(1-benzofuran-5-yl)phenyl]-1H-pyrazol-1-yl}-2-propanol](/img/structure/B3817373.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)tetrahydro-2H-pyran-4-amine](/img/structure/B3817380.png)
